5-Phenylthiophen-2-amine

Synthetic Chemistry Methodology Site-Selective Functionalization

Procure this unique 2-aminothiophene derivative for catalyst-free C3-selective hydroxyalkylation with trifluoromethyl ketones (75-95% yield), eliminating protecting groups. Its 5-phenyl substitution is critical for synthesizing high-mobility hole-transport material TPTPA (μh = 1.0 × 10⁻² cm² V⁻¹ s⁻¹) and serves as a validated aPKC inhibitor scaffold (PKCζ IC₅₀ = 28 μM). Substitute isomers risk compromising yield and device performance. Request a quote for bulk quantities.

Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
CAS No. 14770-85-5
Cat. No. B182472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylthiophen-2-amine
CAS14770-85-5
Synonyms2-ThiophenaMine, 5-phenyl-
Molecular FormulaC10H9NS
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(S2)N
InChIInChI=1S/C10H9NS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,11H2
InChIKeyRKBJFUYQLLNSII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylthiophen-2-amine as a Versatile Building Block: Key Properties and Procurement Considerations


5-Phenylthiophen-2-amine (CAS 14770-85-5) is a 2-aminothiophene derivative featuring a phenyl group at the 5-position of the thiophene ring [1]. This specific substitution pattern distinguishes it from other aminothiophene analogs. The compound is a valuable intermediate in medicinal chemistry, where the 2-aminothiophene core is a recognized privileged scaffold found in numerous bioactive molecules [1], and in materials science, where its derivatives form the basis for high-performance organic semiconductors [2]. Its unique reactivity profile, particularly its ability to undergo site-selective C3 functionalization without the need for catalysts or protecting groups, makes it an attractive and efficient building block for complex molecule synthesis [3].

Critical Procurement Rationale: Why 5-Phenylthiophen-2-amine is Not a Generic Commodity


Substituting 5-Phenylthiophen-2-amine with a different 2-aminothiophene or phenylthiophene isomer is not a neutral decision due to the profound impact of the substitution pattern on reactivity and performance. For instance, the 5-phenyl substitution is critical for the site-selective electrophilic aromatic substitution at the C3 position, a unique reactivity not observed in unsubstituted thiophene or other isomers [1]. Furthermore, in materials applications, the 5-phenylthiophen-2-amine moiety is a key structural element in high-performance amorphous semiconductors like TPTPA, where its specific geometry enables a hole drift mobility of 1.0 × 10⁻² cm² V⁻¹ s⁻¹, a value that is not achieved with analogs lacking the 5-phenylthiophene unit [2]. The failure to use the correct compound would directly compromise synthetic yields, product purity, and device performance.

Quantitative Differentiation of 5-Phenylthiophen-2-amine: Head-to-Head Evidence for Scientific Selection


Superior Synthetic Utility: Catalyst-Free, Site-Selective Hydroxyalkylation in High Yield

5-Phenylthiophen-2-amine undergoes a catalyst-free, site-selective hydroxyalkylation with α-trifluoromethyl ketones exclusively at the C3 position of the thiophene ring [1]. This reaction proceeds without protection of the free amine, yielding products in good to excellent yields (75-95%) across a range of substrates [1]. This is a stark contrast to conventional Friedel-Crafts hydroxyalkylations on thiophenes, which typically require Lewis acid catalysts and often result in non-selective or low-yielding reactions due to imine formation with the free amine [1].

Synthetic Chemistry Methodology Site-Selective Functionalization

Exceptional Hole-Transport Material Precursor: Benchmark Hole Mobility in Amorphous Films

The derivative tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA), synthesized from 5-Phenylthiophen-2-amine, exhibits a hole drift mobility of 1.0 × 10⁻² cm² V⁻¹ s⁻¹ in amorphous thin films [1]. This value is among the highest reported for an amorphous molecular material and is a direct consequence of the 5-phenylthiophen-2-amine moiety's electronic and structural properties [2]. In a direct comparison, this mobility is an order of magnitude higher than that of its structural analog, tris[4-(2-thienyl)phenyl]amine (TPTA), which has a reported mobility of 1.0 × 10⁻³ cm² V⁻¹ s⁻¹ [1].

Organic Electronics Materials Science Hole Transport Layer

Kinase Inhibition Profile: A Moderate Potency Starting Point for Lead Optimization

5-Phenylthiophen-2-amine has been reported as an inhibitor of the atypical protein kinase C (aPKC) isoform PKCζ with an IC₅₀ of 28 μM [1]. In the context of PKCζ inhibitors, this potency is moderate and serves as a benchmark for structure-activity relationship (SAR) studies. For comparison, the optimized aPKC inhibitor aPKC-I-PD, a more complex phenylthiophene derivative, achieved an IC₅₀ of approximately 0.5 μM against PKCζ, demonstrating the potential for significant potency improvement through focused medicinal chemistry on this scaffold [2].

Medicinal Chemistry Kinase Inhibition Lead Optimization

Optimal Applications of 5-Phenylthiophen-2-amine Based on Verified Performance Data


Efficient Synthesis of Functionalized 2-Aminothiophenes via Late-Stage Modification

Procure 5-Phenylthiophen-2-amine for use as a platform for the late-stage functionalization of drug-like molecules. Its unique ability to undergo catalyst-free, C3-selective hydroxyalkylation with trifluoromethyl ketones in high yields (75-95%) [1] allows for the direct introduction of valuable trifluoromethyl carbinol moieties without the need for protecting groups. This simplifies synthetic routes and increases overall efficiency, particularly in the generation of diverse compound libraries for medicinal chemistry.

Fabrication of High-Performance Organic Photovoltaics (OPVs) and Light-Emitting Diodes (OLEDs)

Utilize 5-Phenylthiophen-2-amine as the key intermediate for the synthesis of tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA). TPTPA is a proven, high-mobility hole-transport material (μh = 1.0 × 10⁻² cm² V⁻¹ s⁻¹) [2] that enables the fabrication of highly efficient organic photovoltaic cells. Its use as a donor material in bulk heterojunction (BHJ) solar cells, combined with optimized electron transport layers, has been demonstrated to yield superior power conversion efficiency compared to devices using alternative materials [3].

Hit-to-Lead Optimization for Atypical Protein Kinase C (aPKC) Inhibitors

Employ 5-Phenylthiophen-2-amine as a validated hit scaffold for the development of novel aPKC inhibitors. Its established, albeit moderate, activity against PKCζ (IC₅₀ = 28 μM) [4] provides a concrete starting point for SAR studies. Medicinal chemistry efforts can focus on structural modifications to improve potency and selectivity, leveraging the known pharmacokinetic and pharmacodynamic liabilities of the core structure to guide the design of lead candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Phenylthiophen-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.